5-Bromo-3-phenoxypyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-phenoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-8-6-10(11(13)14-7-8)15-9-4-2-1-3-5-9/h1-7H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOCAWSPADWUMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(N=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Direct Halogenation Strategies for Pyridin-2-amines
The introduction of a bromine atom onto the pyridin-2-amine core is a critical step in the synthesis of 5-Bromo-3-phenoxypyridin-2-amine. The regioselectivity of this reaction is paramount, with the aim of selectively substituting at the C-5 position.
Regioselective Bromination of 3-Phenoxypyridin-2-amine Precursors
The direct bromination of a 3-phenoxypyridin-2-amine precursor is a common and efficient method for the synthesis of the target compound. The existing amino and phenoxy groups on the pyridine (B92270) ring play a crucial role in directing the incoming electrophile (bromine) to the desired position. The amino group at the C-2 position is a strong activating group and an ortho-, para-director. The phenoxy group at the C-3 position is also an activating group and an ortho-, para-director. Their combined influence favors electrophilic substitution at the C-5 position.
A typical procedure for the bromination of a related compound, 2-aminopyridine (B139424), involves the use of N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent like acetone. ijssst.info The reaction is typically carried out at a controlled temperature to minimize side reactions. ijssst.info
The selectivity and yield of the bromination reaction are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, and the choice of solvent. For instance, in the bromination of acetophenone derivatives, it has been shown that increasing the reaction temperature can lead to a more complete conversion of the starting material. nih.gov However, excessively high temperatures or prolonged reaction times can also lead to the formation of undesired byproducts. nih.gov Careful monitoring of the reaction progress, often by techniques like thin-layer chromatography (TLC), is essential to determine the optimal reaction time. nih.gov
The choice of solvent can also impact the reaction. Polar aprotic solvents are often employed in such reactions. The workup procedure typically involves quenching the reaction, followed by extraction and purification steps to isolate the desired product. nih.gov
N-Bromosuccinimide (NBS) is a widely used and convenient brominating agent for electron-rich aromatic and heteroaromatic compounds. wikipedia.orgmissouri.edunih.gov It is a solid that is easier and safer to handle than liquid bromine. masterorganicchemistry.com The reactivity of NBS can be tuned by the choice of solvent and the use of catalysts. For example, using dimethylformamide (DMF) as a solvent with NBS can lead to high para-selectivity in the bromination of reactive aromatic compounds. missouri.edu
Alternative brominating agents can also be employed. A patent for the synthesis of a structurally similar compound, 2-amino-5-bromo-3-hydroxypyridine, describes a photocatalytic bromination using liquid bromine in the presence of a photoinitiator. google.com This method, however, may require specialized equipment.
The following table summarizes various brominating agents and their typical applications.
| Brominating Agent | Abbreviation | Typical Applications | Reference |
| N-Bromosuccinimide | NBS | Bromination of electron-rich aromatic and heteroaromatic compounds | wikipedia.orgmissouri.edunih.gov |
| Liquid Bromine | Br₂ | Used with a photoinitiator for photocatalytic bromination | google.com |
| Pyridine hydrobromide perbromide | Bromination of ketones | nih.gov |
Byproduct Identification and Mitigation in Bromination Processes (e.g., dibromination)
A common side reaction in the bromination of activated pyridine rings is the formation of dibrominated byproducts. In the case of 2-aminopyridine, the major impurity in the bromination reaction has been identified as 2-amino-3,5-dibromopyridine (B40352). ijssst.info The formation of such byproducts can be minimized by carefully controlling the stoichiometry of the brominating agent. Using a slight excess or an equimolar amount of the brominating agent relative to the substrate can help to prevent over-bromination.
The reaction temperature and time also play a role in byproduct formation. Lowering the reaction temperature and minimizing the reaction time once the starting material is consumed can reduce the likelihood of further bromination. Purification techniques such as recrystallization or column chromatography are often necessary to remove any dibrominated impurities from the final product. ijssst.info
Introduction of the Phenoxy Moiety
The synthesis of the 3-phenoxypyridin-2-amine precursor is a key step that precedes the bromination. A conceptual approach to forming the C-O bond for the phenoxy group is through a nucleophilic aromatic substitution (SNAr) reaction.
Nucleophilic Aromatic Substitution (SNAr) for C-O Bond Formation on Halogenated Pyridines (Conceptual, related to)
Nucleophilic aromatic substitution is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For the synthesis of 3-phenoxypyridin-2-amine, this would conceptually involve the reaction of a 3-halopyridin-2-amine (where the halogen is a good leaving group like fluorine or chlorine) with a phenoxide nucleophile.
The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, especially when substituted with electron-withdrawing groups. wikipedia.org The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. wikipedia.org
For this specific synthesis, the reaction would be between a 3-halopyridin-2-amine and a phenoxide (generated from phenol (B47542) and a base). The reactivity of the 3-halopyridin-2-amine towards nucleophilic substitution is an important consideration. Generally, in SNAr reactions on halo-aromatic compounds, the order of reactivity for the leaving group is F > Cl > Br > I. masterorganicchemistry.com
Heating the reaction mixture is often necessary to drive the substitution to completion. youtube.com The choice of solvent and base is also critical for the success of the reaction.
Metal-Catalyzed Cross-Coupling Reactions for Aryloxy Linkage (Conceptual)
Metal-catalyzed cross-coupling reactions provide a powerful and often milder alternative to SNAr for the formation of C-O bonds. These methods have become central to modern synthetic chemistry due to their high efficiency and functional group tolerance.
The Ullmann condensation is a classic copper-catalyzed reaction for forming C-O bonds between an aryl halide and an alcohol or phenol. wikipedia.orgorganic-chemistry.org Conceptually, 2-Amino-3,5-dibromopyridine could be coupled with phenol using a copper catalyst to yield the desired product.
Key features of a typical Ullmann reaction include:
Catalyst: Traditionally, stoichiometric amounts of copper powder were used at high temperatures (>200 °C). nih.gov Modern methods employ catalytic amounts of copper(I) salts, such as CuI or Cu₂O, often in the presence of a ligand.
Ligand: The addition of ligands, such as phenanthroline or diamines, can accelerate the reaction and allow for lower reaction temperatures by stabilizing the copper catalyst and increasing its solubility.
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to deprotonate the phenol.
Solvent: High-boiling polar solvents like DMF, NMP, or nitrobenzene are commonly used. wikipedia.org
While effective, traditional Ullmann conditions can be harsh, limiting their application for substrates with sensitive functional groups. nih.gov
| Aryl Halide | Phenol/Alcohol | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aryl Iodides | Guanidine nitrate | CuI / L31 | - | - | - | 19-92 | nih.gov |
| Aryl Halides (I, Br) | Amidine HCl | CuI / L19 | Cs₂CO₃ | DMF | - | Moderate-Good | nih.gov |
| Iodobenzene | 3,5-dimethylphenol | Colloidal CuNPs | - | - | - | 51 (Run 2) | mdpi.com |
Palladium-catalyzed C-O cross-coupling, often referred to as Buchwald-Hartwig amination's ether synthesis variant, represents a more contemporary and versatile method. This approach generally offers milder reaction conditions, higher yields, and a broader substrate scope compared to the Ullmann reaction. rsc.org
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by reaction with the alkoxide/phenoxide, and reductive elimination to form the C-O bond and regenerate the Pd(0) catalyst.
Essential components of this reaction are:
Palladium Source: Precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.
Ligand: The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine (B1218219) ligands, such as biarylphosphines (e.g., XPhos, RuPhos) or bidentate ligands like Xantphos, are highly effective. beilstein-journals.org These ligands promote the key steps of oxidative addition and reductive elimination.
Base: A non-nucleophilic base is used to generate the phenoxide in situ. Common choices include Cs₂CO₃, K₃PO₄, and K₂CO₃. beilstein-journals.org
This methodology has been successfully applied to the synthesis of various aryl ethers, including those involving heterocyclic rings. beilstein-journals.org
| Aryl Halide | Phenol/Alcohol | Pd Source / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| N-protected 4-bromo-7-azaindole | Phenols | Pd(OAc)₂ / Xantphos | K₂CO₃ | Dioxane | - | - | beilstein-journals.org |
| Aryl Tosylates | Various | Pd(OAc)₂ / XPhos | - | - | - | - | rsc.org |
| Electron-rich Aryl Halides | Primary Alcohols | Pd Source / 3-methyl-2-di-t-butylphosphinobiaryl | - | - | Mild | - |
Multi-Step Synthesis Design and Efficiency
Convergent and Divergent Synthetic Routes
Divergent Route: A divergent synthesis would begin with a common, readily available starting material that is elaborated into a key intermediate, which can then be used to create a variety of final products. For this compound, a plausible divergent route starts with 2-aminopyridine.
Step 1: Bromination. Direct bromination of 2-aminopyridine using a suitable brominating agent (e.g., Br₂ in acetic acid or NBS) can produce the key intermediate, 2-Amino-3,5-dibromopyridine.
Step 2: Aryloxy Linkage Formation. From this intermediate, the phenoxy group is introduced. This step can be accomplished via either SNAr or a metal-catalyzed cross-coupling reaction as detailed above. This represents a point of divergence, as other nucleophiles could theoretically be introduced to synthesize a library of related compounds.
Route A: One convergent strategy would be to first synthesize 3-phenoxypyridin-2-amine. This could be achieved by coupling 3-bromo-pyridin-2-amine with phenol. The resulting 3-phenoxypyridin-2-amine would then undergo selective bromination. The combined activating effects of the amino and phenoxy groups would likely direct an electrophilic brominating agent to the C5 position, yielding the final product.
Route B: Another convergent approach would involve coupling a pre-formed 2-amino-5-bromopyridine (B118841) fragment that already has a reactive site at C3 (e.g., 2-amino-5-bromo-3-iodopyridine) with phenol using a selective cross-coupling reaction.
The choice between these routes depends on factors such as the commercial availability and cost of starting materials, the regioselectivity of the key bond-forming reactions, and the ease of purification of intermediates.
Evaluation of Overall Reaction Efficiency and Step Economy
The subsequent O-arylation step also exhibits a range of efficiencies depending on the chosen methodology. Copper-catalyzed Ullmann-type C-O coupling reactions can provide diaryl ethers in yields ranging from satisfactory to excellent, with some modern protocols achieving yields up to 98% under optimized conditions with specific ligands scispace.comresearchgate.net. Palladium-catalyzed Buchwald-Hartwig aminations have also been developed for large-scale synthesis, with one example demonstrating an 80% yield on a kilogram scale acs.org.
Considering the step economy, the two-step sequence is reasonably efficient. Direct C-H functionalization of pyridines is an area of active research that could potentially offer a more atom-economical route in the future by avoiding the pre-functionalization of the pyridine ring nih.govrsc.orgresearchgate.net. However, the proposed pathway utilizes readily available starting materials and well-established reaction types.
Table 1: Reported Yields for the Synthesis of 2-amino-5-bromo-3-hydroxypyridine
| Starting Material | Reaction Type | Reported Yield | Purification |
| 2-amino-3,5-dibromopyridine | Hydrolysis | 40-46.3% | Chromatography |
| 2-amino-3-hydroxypyridine | 3-step sequence (hydrolysis step) | 88-95% (crude) | - |
| 3H-oxazolo[4,5-b]pyridin-2-one | Photocatalytic Bromination | 55.2% | Chromatography |
Table 2: General Yields for O-Arylation of Hydroxypyridines
| Reaction Type | Catalyst | General Yield Range |
| Ullmann Condensation | Copper-based | 20-99% |
| Buchwald-Hartwig O-Arylation | Palladium-based | Generally high, up to 80% on large scale |
Considerations for Laboratory-Scale to Research-Scale Production
Scaling up the synthesis of this compound from a laboratory to a research scale requires careful consideration of several factors for each step of the proposed synthetic route.
For the synthesis of the intermediate, 2-amino-5-bromo-3-hydroxypyridine, the hydrolysis of 2-amino-3,5-dibromopyridine necessitates the use of an autoclave for reactions at high temperatures and pressures, which can present operational challenges and safety considerations at a larger scale. Purification of the product is typically achieved by column chromatography, which may be cumbersome and solvent-intensive for larger quantities. The alternative multi-step synthesis from 2-amino-3-hydroxypyridine, while potentially greener, involves multiple transformations that would each need to be optimized for scale-up.
The O-arylation step also presents distinct scalability challenges depending on the chosen method. The traditional Ullmann condensation often requires harsh reaction conditions, including high temperatures (frequently above 210°C) and the use of stoichiometric amounts of copper, which can complicate product purification and waste disposal wikipedia.org. While modern ligand-assisted copper-catalyzed reactions can proceed under milder conditions, the cost and availability of specialized ligands may become a factor at a larger scale.
The Buchwald-Hartwig O-arylation, while often more efficient and versatile, utilizes palladium catalysts. The cost of palladium and the need to reduce its levels in the final product to acceptable limits for pharmaceutical applications are significant considerations for large-scale production acs.org. However, the development of highly active catalysts allows for very low catalyst loadings, and methods for catalyst recycling are being actively explored to improve the economic and environmental viability of these processes fastercapital.comchemicalprocessing.com. Continuous flow reactor technology has also been successfully applied to Buchwald-Hartwig aminations, offering improved heat transfer, safety, and potential for catalyst recycling, making it an attractive option for larger-scale manufacturing acs.org.
Advanced Reaction Chemistry and Mechanistic Elucidation
Reactivity of the Pyridine (B92270) Nucleus
The chemical behavior of the pyridine ring in 5-Bromo-3-phenoxypyridin-2-amine is dictated by the interplay of the inherent electron-deficient nature of the heterocycle and the electronic effects of its substituents.
Electrophilic Aromatic Substitution on the Pyridine Ring (Theoretical and Experimental Scope)
Electrophilic aromatic substitution (SEAr) on pyridine is generally sluggish compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.org Furthermore, the nitrogen atom can be protonated or coordinate to Lewis acids under typical SEAr reaction conditions, further deactivating the ring. wikipedia.org
However, the reactivity of the pyridine ring in this compound is significantly modulated by its substituents. The substituents present are:
2-Amino (-NH₂): A powerful activating group that directs electrophilic attack to the ortho and para positions (positions 3 and 5).
3-Phenoxy (-OPh): An activating group that directs ortho and para (positions 2, 4, and 6).
5-Bromo (-Br): A deactivating group that also directs ortho and para (positions 4 and 6).
Considering the positions on the pyridine ring, the directing effects can be summarized as follows:
Position 4: Activated by the 3-phenoxy group (para) and the 5-bromo group (ortho).
Position 6: Activated by the 3-phenoxy group (ortho).
Position C-H bonds: The available positions for substitution are C4 and C6.
The 2-amino group strongly activates the ring, but its primary directing influence toward position 3 is already occupied by the phenoxy group, and position 5 is occupied by bromine. The combined activating effects of the amino and phenoxy groups are expected to counteract the deactivating nature of the pyridine nitrogen and the bromine atom to some extent. Theoretical analysis suggests that electrophilic attack would preferentially occur at the C4 or C6 positions, which are activated by the phenoxy and/or bromo directing groups. nih.govmasterorganicchemistry.com Steric hindrance from the adjacent phenoxy group might disfavor substitution at C4, potentially making C6 the most likely site for electrophilic attack. Experimental verification for this specific molecule is not widely reported, but these predictions are based on established principles of electrophilic aromatic substitution. youtube.com
Nucleophilic Displacement at the Bromine Center
The bromine atom at the C5 position is a key handle for introducing further molecular complexity through nucleophilic substitution and cross-coupling reactions.
The C-Br bond on the electron-poor pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly with soft nucleophiles. While direct displacement by amines might require harsh conditions, reactions with other nucleophiles like thiols can proceed more readily. For instance, the reaction with a thiol (e.g., thiophenol) in the presence of a base would be expected to yield the corresponding thioether, 5-(phenylthio)-3-phenoxypyridin-2-amine. scbt.com This type of transformation highlights the utility of the bromo substituent as a leaving group for introducing a variety of functional groups. acs.org
Table 1: Theoretical SNAr Reactions at the Bromine Center
| Nucleophile | Reagent Example | Expected Product |
| Thiol | Thiophenol (PhSH) / Base | 5-(Phenylthio)-3-phenoxypyridin-2-amine |
| Amine | Pyrrolidine / High Temp | 5-(Pyrrolidin-1-yl)-3-phenoxypyridin-2-amine |
| Alkoxide | Sodium Methoxide (NaOMe) | 5-Methoxy-3-phenoxypyridin-2-amine |
This table is based on theoretical reactivity and analogous reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, and the C5-Br bond of the title compound is an ideal electrophilic partner for such transformations.
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the aryl bromide with an organoboron compound, such as an arylboronic acid. mdpi.comlibretexts.org For this compound, this provides a direct route to biaryl and heteroaryl-aryl structures. Based on studies with the analogous compound 5-bromo-2-methylpyridin-3-amine (B1289001), these couplings can be achieved in good yields using catalysts like Pd(PPh₃)₄ with a base such as K₃PO₄. mdpi.comresearchgate.net The C-Br bond is significantly more reactive in the oxidative addition step of the catalytic cycle than a C-Cl bond would be. illinois.edu
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid | Catalyst System | Product | Reported Yield* |
| Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-Phenyl-3-phenoxypyridin-2-amine | Good |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(4-Methoxyphenyl)-3-phenoxypyridin-2-amine | Good |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(Thiophen-2-yl)-3-phenoxypyridin-2-amine | Moderate to Good |
*Yields are estimated based on analogous reactions with 5-bromo-2-methylpyridin-3-amine. mdpi.comresearchgate.net
Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org It allows for the introduction of a wide range of primary and secondary amines at the C5 position of the pyridine ring. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand (e.g., XPhos, RuPhos) and a strong base like sodium tert-butoxide. nih.govresearchgate.net This method is highly versatile and tolerates a broad array of functional groups, making it invaluable for library synthesis in drug discovery. snnu.edu.cnrsc.org
Table 3: Representative Buchwald-Hartwig Amination Reactions
| Amine | Catalyst System (Example) | Product |
| Morpholine (B109124) | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 4-(2-Amino-3-phenoxypyridin-5-yl)morpholine |
| Aniline | Pd(OAc)₂ / RuPhos / NaOtBu | N⁵,3-Diphenylpyridin-2,5-diamine |
| Benzylamine | Pd(OAc)₂ / DavePhos / K₂CO₃ | N⁵-Benzyl-3-phenoxypyridin-2,5-diamine |
This table presents theoretically feasible reactions based on established Buchwald-Hartwig protocols.
Reactivity of the Amino and Phenoxy Moieties
The exocyclic functional groups also exhibit characteristic reactivity that can be exploited for further derivatization.
Transformations at the Primary Amine Functionality
The primary amino group at the C2 position is a versatile nucleophile and can undergo a variety of chemical transformations. libretexts.org
Acylation and Sulfonylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides to form stable amides. For example, treatment with acetic anhydride (B1165640) can yield N-(5-Bromo-3-phenoxypyridin-2-yl)acetamide. This transformation is often employed as a protecting strategy to prevent unwanted side reactions of the amine during subsequent synthetic steps, such as Suzuki coupling. mdpi.comresearchgate.net Similarly, reaction with sulfonyl chlorides furnishes sulfonamides. libretexts.org
Alkylation: While direct alkylation can lead to mixtures of mono- and di-alkylated products, reductive amination with aldehydes or ketones provides a controlled method for synthesizing secondary and tertiary amines.
Table 4: Reactions at the Primary Amine Functionality
| Reaction Type | Reagent | Product |
| Acetylation | Acetic Anhydride | N-(5-Bromo-3-phenoxypyridin-2-yl)acetamide |
| Sulfonylation | p-Toluenesulfonyl chloride | N-(5-Bromo-3-phenoxypyridin-2-yl)-4-methylbenzenesulfonamide |
| Imine Formation | Benzaldehyde | (E)-N¹-Benzylidene-5-bromo-3-phenoxypyridine-2-amine |
This table illustrates common transformations of the 2-amino group.
The phenoxy group is generally stable and unreactive under many of the conditions described, providing a robust structural element to the molecule. Its primary influence is electronic, through its activation of the pyridine ring.
Chemical Modifications of the Phenoxy Substituent
Detailed Reaction Mechanism Investigations
Understanding the detailed mechanisms of the reactions of this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.
The elucidation of reaction intermediates provides valuable insight into reaction mechanisms. For the acylation of 2-aminopyridines, kinetic studies suggest that the reaction proceeds through a direct attack of the exocyclic amino group on the acylating agent, rather than through an initial N-acylation of the pyridine ring nitrogen. publish.csiro.au
In cyclization reactions, such as the formation of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones, the initial step is the nucleophilic attack of the exocyclic amino group on the α-carbon of the ketone, displacing the halogen. This is followed by an intramolecular cyclization where the pyridine ring nitrogen attacks the carbonyl carbon, leading to a cyclized intermediate which then dehydrates to form the aromatic fused ring system.
In electrophilic substitution reactions on the phenoxy ring, the reaction would proceed through a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion) formed by the attack of the electrophile on the aromatic ring. The stability of this intermediate determines the regioselectivity of the reaction.
Transition State Analysis (e.g., concerted vs. stepwise pathways)
Detailed experimental or computational transition state analyses for reactions specifically involving this compound are not extensively documented in the reviewed literature. However, insights can be drawn from studies on analogous structures, such as other substituted bromo-pyridines and related heterocyclic systems. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common transformation for aryl halides, the pathway can be either a stepwise process, proceeding through a stable Meisenheimer intermediate, or a concerted mechanism where bond formation and bond-breaking occur simultaneously.
The electronic nature of the substituents on the pyridine ring plays a crucial role in determining the preferred pathway. The electron-donating amino group and the phenoxy group may influence the stability of potential intermediates and transition states. Density Functional Theory (DFT) studies on related compounds, like 5-bromo-2-methylpyridin-3-amine undergoing Suzuki cross-coupling reactions, have been employed to understand their electronic properties and reactivity, but specific transition state structures for this compound were not detailed. mdpi.comresearchgate.net
Future computational studies, employing methods such as DFT, would be invaluable in mapping the potential energy surfaces for reactions of this compound. Such analyses could identify the structures of transition states, calculate activation energies, and definitively distinguish between concerted and stepwise mechanisms for various transformations.
Solvent Effects on Reaction Pathways and Selectivity
The choice of solvent can significantly impact the outcome of a chemical reaction by influencing reactant solubility, transition state stabilization, and the activity of catalysts. For reactions involving polar molecules like this compound, solvent polarity, proticity, and coordinating ability are key factors.
In the context of cross-coupling reactions, which are frequently performed with bromo-aromatic compounds, solvent systems are often empirically optimized. For the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine, a mixture of 1,4-dioxane (B91453) and water was utilized. mdpi.com This combination of an aprotic ether and a protic, highly polar solvent can facilitate the dissolution of both organic and inorganic reagents and influence the various steps of the catalytic cycle.
The selectivity of a reaction can also be highly dependent on the solvent. For instance, in reactions with multiple potential reactive sites, a solvent might preferentially stabilize the transition state leading to one product over another. While specific studies on the solvent effects on the regioselectivity of this compound are not available, it is an area ripe for investigation. A systematic screening of solvents with varying properties would be necessary to understand and control the selectivity of its functionalization.
Table 2: Common Solvents and Their Properties for Consideration in Reactivity Studies
| Solvent | Dielectric Constant (20°C) | Polarity Type | Potential Role |
| Toluene | 2.38 | Non-polar | Solubilizing organic reactants, aprotic conditions. |
| Tetrahydrofuran (THF) | 7.58 | Polar aprotic | Good for dissolving a range of reagents, can coordinate to metal centers. |
| Acetonitrile (B52724) | 37.5 | Polar aprotic | Polar medium, can influence catalyst activity. |
| Dimethylformamide (DMF) | 36.7 | Polar aprotic | High boiling point, good for reactions requiring heat, can solubilize salts. |
| 1,4-Dioxane | 2.21 | Non-polar aprotic | Commonly used in cross-coupling reactions, often with water. |
| Water | 80.1 | Polar protic | Used as a co-solvent, necessary for some coupling protocols to dissolve the base. |
| Ethanol | 24.5 | Polar protic | Can act as a reactant or influence base strength. |
This table provides a general overview of solvents and does not represent specific experimental outcomes for the title compound.
Derivatization and Functionalization Strategies for Structural Exploration
Design and Synthesis of Analogues with Systematic Structural Modifications
The bromine atom at the 5-position serves as a versatile handle for introducing other halogens, thereby modulating the electronic and steric properties of the pyridine (B92270) ring.
5-Fluoro Analogues : The synthesis of 5-fluoro-2-aminopyridine derivatives has been reported through various methods. One approach involves the diazotization of a corresponding aminopyridine, followed by a Schiemann reaction. researchgate.net Another method starts from 2-aminopyridine (B139424), proceeding through nitration, amino acetylation, reduction of the nitro group, diazotization, and subsequent fluorination. researchgate.net A direct fluorination of 2-aminopyridine using fluorine gas diluted with nitrogen has also been described. chemicalbook.com The synthesis of 2-amino-5-fluoropyridine (B1271945) is a key step in the preparation of certain biologically active molecules. researchgate.net For instance, 2-amino-5-fluoro-3-iodopyridine (B113054) can be prepared from 2-amino-5-fluoropyridine by reaction with iodine in the presence of silver sulfate.
5-Iodo Analogues : The introduction of an iodine atom at the 5-position can be achieved through direct iodination. For example, 2-amino-5-iodopyridine (B21400) can be synthesized by reacting 2-aminopyridine with iodine in an aqueous solution, followed by the addition of hydrogen peroxide. google.com A scalable method for preparing 2-amino-5-bromo-3-iodopyridine (B1270907) starts from 2-aminopyridine, involving bromination with N-bromosuccinimide (NBS) and subsequent iodination. ijssst.infogoogle.com This intermediate is valuable in the synthesis of various compounds, including tyrosine kinase inhibitors. ijssst.infogoogle.com
Modification of the phenoxy group allows for the exploration of a wide range of steric and electronic effects.
Substituted Phenoxy Groups : The synthesis of analogues with substituted phenoxy rings can be achieved through nucleophilic aromatic substitution reactions, where a substituted phenol (B47542) displaces a leaving group on the pyridine ring. This allows for the introduction of various functionalities on the phenyl ring, such as methoxy (B1213986) groups. nih.gov
Indan-1-yl-oxy Groups : The incorporation of more complex cyclic structures like the indan-1-yl-oxy moiety has been explored. The synthesis of indeno[1,2-b]pyridine and indeno[1,2-d]pyrimidin-5-one derivatives has been reported through cyclization reactions involving indane-based starting materials. researchgate.netresearchgate.net
Introducing alkyl or substituted alkyl groups at the 3-position can significantly impact the compound's properties.
Methoxy Groups : The synthesis of 3-methoxy pyridine derivatives can be achieved through various synthetic routes. For instance, 2-methoxy-4-(trifluoromethyl)phenyl analogues have been synthesized as part of research into herbicidal compounds. nih.gov
Trifluoromethyl Groups : The trifluoromethyl group is a common substituent in medicinal chemistry due to its ability to enhance metabolic stability and lipophilicity. The synthesis of 5-bromo-3-(trifluoromethyl)pyridin-2-amine (B1288465) can be achieved through the bromination of 3-(trifluoromethyl)pyridin-2-amine using N-bromosuccinimide (NBS). This compound serves as a building block for more complex molecules.
Functionalization at the Amino Group
The amino group at the 2-position is a key site for derivatization, allowing for the introduction of a variety of functional groups.
The reaction of the 2-amino group with isocyanates or isothiocyanates provides a straightforward method for the synthesis of urea (B33335) and thiourea (B124793) derivatives, respectively. nih.govresearchgate.net
Urea Derivatives : The synthesis of urea derivatives can be achieved through several methods. A common approach involves the reaction of an amine with an isocyanate. nih.gov Isocyanates can be generated in situ from Boc-protected amines using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640). organic-chemistry.org Another method involves the reaction of a primary phenyl carbamate (B1207046) with an amine in dimethyl sulfoxide (B87167). google.com The use of carbon dioxide as a C1 building block in the presence of amines offers a catalyst-free and solvent-free approach to urea synthesis. rsc.org
Thiourea Derivatives : Thiourea derivatives can be synthesized by reacting amines with carbon disulfide in an aqueous medium. organic-chemistry.org Another method involves the reaction of an amine with a thiocarbamic chloride. mdpi.com A green synthesis method utilizes phenoxysulfonyl chloride and a primary amine in water. google.com
The amino group can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides.
Amides : Amide derivatives are typically synthesized by reacting the amino group with an acid chloride or an activated carboxylic acid. researchgate.netsphinxsai.comlibretexts.orgresearchgate.net For example, N-[5-bromo-2-methylpyridin-3-yl]acetamide can be synthesized by reacting 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride. mdpi.com The synthesis of amide derivatives of 3-aryl-3H-benzopyrans has also been reported. nih.gov
Sulfonamides : Sulfonamides are generally prepared by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.innih.govresearchgate.net The reactivity of the amine can vary depending on its nucleophilicity. researchgate.net Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been employed for the synthesis of aryl sulfonamides from phenyl chlorosulfate (B8482658) and aryl boronic acids, followed by reaction with an amine. sci-hub.se
Regioselective Functionalization of the Pyridine and Phenyl Rings
The strategic derivatization of the "5-Bromo-3-phenoxypyridin-2-amine" core structure is pivotal for the exploration of its chemical space and the development of new molecular entities with tailored properties. The presence of multiple, distinct reactive sites—the brominated pyridine ring and the appended phenyl ring—offers a rich platform for regioselective functionalization. Key strategies include leveraging the inherent reactivity of the C-Br bond for cross-coupling reactions and exploiting the directing effects of the amino and phenoxy groups for metalation-based approaches.
Functionalization of the Pyridine Ring
The pyridine ring of this compound presents several positions amenable to functionalization. The C5-bromo substituent is a prime handle for palladium-catalyzed cross-coupling reactions, while the C4 and C6 positions are potential sites for deprotonation and subsequent electrophilic trapping, guided by the existing substituents.
The bromine atom at the C5 position is the most activated site for traditional cross-coupling reactions, enabling the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds by coupling the aryl bromide with various organoboron reagents. nih.govclaremont.edu While specific examples for this compound are not prevalent in the reviewed literature, the successful Suzuki coupling of the structurally analogous 5-bromo-2-methylpyridin-3-amine with a range of arylboronic acids demonstrates the feasibility of this transformation at the C5 position. rsc.org The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(OAc)₂, and a base. nih.gov This strategy allows for the synthesis of 5-aryl-3-phenoxypyridin-2-amine derivatives.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-nitrogen bonds, enabling the introduction of various primary and secondary amines at the C5 position. wikipedia.orgnih.gov The general applicability of the Buchwald-Hartwig amination to aryl halides makes it a highly probable method for the derivatization of this compound to yield 5-amino- or 5-alkylamino-3-phenoxypyridin-2-amine derivatives. mdpi.comresearchgate.netmdpi.com The reaction conditions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgnih.gov
Interactive Data Table: Representative Palladium-Catalyzed Cross-Coupling Reactions for C5-Functionalization
| Reaction Type | Reagents | Potential Product |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(OAc)₂, Base (e.g., Na₂CO₃) | 5-Aryl-3-phenoxypyridin-2-amine |
| Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd catalyst, Phosphine ligand, Base | N-substituted-3-phenoxypyridine-2,5-diamine |
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.netharvard.edu In the case of this compound, the amino group at C2 and the phenoxy group at C3 can act as directing metalation groups (DMGs). The amino group is a potent DMG and would be expected to direct lithiation to the adjacent C3 position, which is already substituted. The phenoxy group, a weaker DMG, could potentially direct metalation to the C4 position. The interplay between these directing groups and the inherent acidity of the pyridine ring protons makes the regiochemical outcome of DoM reactions on this substrate complex and highly dependent on the specific reaction conditions, including the choice of base and solvent.
While no specific literature examples of DoM on this compound were identified, the principles of DoM on substituted pyridines suggest that functionalization at the C4 or C6 positions could be achievable. researchgate.netharvard.edu This would involve deprotonation with a strong base, such as an organolithium reagent, followed by quenching with an electrophile.
Functionalization of the Phenyl Ring
The phenoxy group offers an additional site for structural modification. The functionalization of this phenyl ring can be approached through classical electrophilic aromatic substitution reactions. The oxygen atom of the phenoxy group is an ortho, para-director. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur primarily at the para-position of the phenyl ring, and to a lesser extent at the ortho-positions, to introduce a variety of substituents. However, specific literature detailing the regioselective functionalization of the phenyl ring in this compound is scarce.
Interactive Data Table: Potential Regioselective Functionalization Strategies
| Ring | Position | Reaction Type | Key Reagents | Potential Functional Groups |
| Pyridine | C5 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Aryl, Heteroaryl |
| Pyridine | C5 | Buchwald-Hartwig Amination | Amines, Pd catalyst, Ligand | Amino, Alkylamino, Arylamino |
| Pyridine | C4/C6 | Directed ortho-Metalation | Organolithium base, Electrophile | Alkyl, Silyl, Carboxyl, etc. |
| Phenyl | ortho, para | Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃, Br₂) | Nitro, Bromo, etc. |
Computational and Theoretical Chemistry Studies
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons within a molecule dictates its stability, reactivity, and physical properties. Through computational methods, we can model the electronic landscape of 5-Bromo-3-phenoxypyridin-2-amine to gain predictive insights.
Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be located primarily on the electron-rich aminopyridine ring and the phenoxy group, while the LUMO would likely be distributed over the pyridine (B92270) ring, influenced by the electronegative bromine atom. The energy gap would determine its susceptibility to electrophilic and nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Energies of Related Bromo-Substituted Heterocycles
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine nih.gov | -3.1033 | -0.7442 | 2.3591 | DFT/B3LYP/6-311G(d,p) |
This table presents data for structurally related compounds to illustrate the application of FMO theory. The values are not for this compound.
Charge Distribution, Electrostatic Potential, and Reactivity Indices
The distribution of electron density in a molecule is inherently uneven, leading to regions of partial positive and negative charge. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, which is a valuable tool for predicting how a molecule will interact with other charged species. Red-colored regions on an MEP map indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential) that are susceptible to nucleophilic attack.
For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen of the phenoxy group, as well as the amino group, making these sites potential centers for hydrogen bonding and electrophilic interaction. Conversely, the hydrogen atoms of the amino group and regions near the bromine atom could exhibit positive potential.
From the HOMO and LUMO energies, various reactivity indices can be calculated. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of a molecule's reactivity. For example, a study on another bromo-substituted heterocyclic compound, 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, calculated these indices to quantify its electronic properties. nih.gov
Hammett-type Relationships and Substituent Effects on Electronic Properties
The electronic properties of the pyridine ring in this compound are significantly influenced by its three substituents: the bromo, phenoxy, and amino groups. The Hammett equation provides a framework for quantifying the electron-donating or electron-withdrawing effects of substituents on a reaction center. While originally developed for benzoic acid derivatives, the principles of Hammett-type relationships are broadly applicable to aromatic and heterocyclic systems.
Reaction Pathway Modeling and Energetics
Computational chemistry allows for the detailed exploration of potential reaction pathways, providing insights into reaction mechanisms that can be difficult to probe experimentally.
Density Functional Theory (DFT) Calculations for Mechanistic Elucidation
Density Functional Theory (DFT) is a widely used computational method for modeling chemical reactions. It can be employed to map out the potential energy surface of a reaction, identifying transition states, intermediates, and products. For this compound, DFT calculations could be used to model various reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution (SNA_r), or metal-catalyzed cross-coupling reactions at the C-Br bond.
For example, in a potential SNAr reaction, DFT could be used to model the approach of a nucleophile, the formation of a Meisenheimer-type intermediate, and the subsequent departure of the bromide leaving group. Such calculations have been performed for the SNAr reaction of 5-bromo-1,2,3-triazine (B172147) with phenols, which revealed a concerted mechanism rather than a stepwise one. nih.gov Similar studies on substituted pyridines have helped to understand reaction regioselectivity and the influence of substituents on the reaction mechanism.
Prediction of Reaction Barriers and Thermochemistry
Reaction Barriers: The height of the energy barrier to a transition state determines the rate of a reaction. By calculating these barriers for different possible pathways, the most likely reaction mechanism can be predicted. For instance, in a cross-coupling reaction involving this compound, DFT could predict whether an oxidative addition step is kinetically feasible.
Through these computational approaches, a detailed and predictive understanding of the chemical nature of this compound can be achieved, guiding its potential applications in synthesis and materials science.
Computational Design of Catalysts for Specific Transformations
There is no information available in the scientific literature regarding the computational design of catalysts for chemical transformations involving this compound. Research in this area would be novel and could focus on designing catalysts for reactions such as cross-coupling, amination, or other functional group transformations, which are common for halogenated pyridines. Such studies would typically involve density functional theory (DFT) to model reaction pathways and catalyst-substrate interactions to predict optimal catalytic systems.
Conformational Analysis and Molecular Dynamics Simulations
Detailed conformational analysis and molecular dynamics simulations for this compound have not been reported in the literature. These studies would be valuable for understanding the molecule's flexibility and its behavior in different environments.
Rotational Barriers of the Phenoxy Group
Specific research determining the rotational barriers of the phenoxy group in this compound has not been published. Theoretical calculations, such as relaxed potential energy surface scans using quantum chemical methods, would be required to determine the energy required for rotation around the C-O bond connecting the phenoxy group to the pyridine ring. This would provide insight into the steric and electronic effects governing the molecule's preferred conformations.
Conformational Preferences and Energy Landscapes
There are no published studies on the conformational preferences and energy landscapes of this compound. A thorough computational study would involve mapping the potential energy surface to identify low-energy conformers and the transition states connecting them. This would elucidate the molecule's most stable three-dimensional structures.
Intermolecular Interactions and Supramolecular Assembly (Theoretical and Predictive)
While the potential for intermolecular interactions is inherent to the structure of this compound, specific theoretical and predictive studies on its supramolecular assembly are absent from the current body of scientific literature.
Analysis of Potential Hydrogen Bonding Networks
A theoretical analysis of the potential hydrogen bonding networks for this compound has not been reported. The primary amine group suggests the potential for N-H···N and N-H···O hydrogen bonds, which could lead to the formation of dimers or more extended supramolecular structures. Computational methods could predict the geometry and strength of these interactions.
Prediction of Crystal Packing Motifs and Solid-State Structures
There are no available predictions of the crystal packing motifs and solid-state structures for this compound in the literature. Crystal structure prediction is a computational technique that could be employed to identify likely packing arrangements, which would be crucial for understanding its solid-state properties.
Advanced Characterization Techniques for Detailed Structural Elucidation and Mechanistic Insights
High-Resolution Spectroscopic Probes for Novel Derivatives
High-resolution spectroscopic techniques are indispensable for characterizing novel derivatives of 5-Bromo-3-phenoxypyridin-2-amine, offering a detailed view of their complex structures and dynamic behaviors.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignments and Dynamics
For a related compound, 5-Bromo-3-morpholinopyridin-2-amine, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the pyridine (B92270) and morpholine (B109124) protons. The aromatic protons appear at δ 8.26 (s, 1H, H-4) and 7.15 (d, J = 2.1 Hz, 1H, H-6), while the morpholine protons resonate at δ 3.77 (t, J = 4.5 Hz, 4H) and 3.12 (t, J = 4.5 Hz, 4H). The amine protons give a singlet at δ 5.21 (s, 2H). In the ¹³C NMR spectrum, the pyridine carbons are observed at δ 156.8 (C-2), 142.3 (C-5), 128.9 (C-4), and 116.7 (C-6), with the morpholine carbons appearing at δ 66.4 and 49.2.
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the connectivity between protons and carbons in this compound. VT-NMR studies could provide information on conformational dynamics, such as the rotation around the C-O and C-N bonds, which could be influenced by the phenoxy and amine substituents.
| ¹H NMR Chemical Shifts (δ, ppm) for 5-Bromo-3-morpholinopyridin-2-amine in DMSO-d₆ | ¹³C NMR Chemical Shifts (δ, ppm) for 5-Bromo-3-morpholinopyridin-2-amine in DMSO-d₆ |
| 8.26 (s, 1H, H-4) | 156.8 (C-2) |
| 7.15 (d, J = 2.1 Hz, 1H, H-6) | 142.3 (C-5) |
| 5.21 (s, 2H, NH₂) | 128.9 (C-4) |
| 3.77 (t, J = 4.5 Hz, 4H, morpholine CH₂) | 116.7 (C-6) |
| 3.12 (t, J = 4.5 Hz, 4H, morpholine CH₂) | 66.4 (morpholine OCH₂) |
| 49.2 (morpholine NCH₂) |
Table based on data from reference
Vibrational Spectroscopy (FTIR, Raman) for Probing Functional Group Interactions and Bonding
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is crucial for identifying functional groups and probing the nature of chemical bonds within a molecule. For a primary aromatic amine like this compound, characteristic N-H stretching vibrations are expected in the region of 3400-3250 cm⁻¹. orgchemboulder.com Specifically, primary amines typically show two bands in this region corresponding to asymmetric and symmetric N-H stretching. orgchemboulder.com
In the case of the analogous 5-Bromo-3-morpholinopyridin-2-amine, an IR peak is observed at 3360 cm⁻¹ corresponding to the N-H stretch. Other significant peaks include 1590 cm⁻¹ (C=C aromatic), 1245 cm⁻¹ (C-N morpholine), and 675 cm⁻¹ (C-Br). For this compound, one would expect to see characteristic bands for the C-O-C ether linkage, typically in the 1260-1000 cm⁻¹ region. The N-H bending vibration for the primary amine is expected around 1650-1580 cm⁻¹. orgchemboulder.com Raman spectroscopy would be a valuable complementary technique, particularly for observing the symmetric vibrations and the C-Br bond, which can sometimes be weak in FTIR.
| Characteristic IR Absorption Frequencies for Functional Groups in Related Aminopyridines | | :--- | :--- | | Functional Group | Frequency Range (cm⁻¹) | | N-H Stretch (Primary Amine) | 3400-3250 orgchemboulder.com | | C=C Stretch (Aromatic) | ~1590 | | N-H Bend (Primary Amine) | 1650-1580 orgchemboulder.com | | C-N Stretch (Aromatic Amine) | 1335-1250 orgchemboulder.com | | C-Br Stretch | ~675 |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₉BrN₂O), the expected monoisotopic mass would be a key identifier.
In a study of the related compound 5-Bromo-3-morpholinopyridin-2-amine, HRMS (ESI-TOF) provided a measured m/z of 258.1151 [M+H]⁺, which is in close agreement with the calculated value of 258.1150. The fragmentation pattern is also informative, with major fragments observed at m/z 181 [M−Br]⁺ and m/z 123 [M−morpholine]⁺. For this compound, one would anticipate characteristic fragmentation patterns involving the loss of the bromine atom and the cleavage of the phenoxy group. The isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a distinct feature in the mass spectrum.
X-ray Crystallography for Definitive Molecular and Supramolecular Structural Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Analysis of Bond Lengths, Angles, and Dihedral Angles
While a crystal structure for this compound is not available in the searched literature, data from 2-Amino-5-bromopyridine (B118841) provides a foundational understanding of the pyridinamine core. mdpi.com In the crystal structure of 2-Amino-5-bromopyridine, the pyridine ring is planar, and the bond lengths and angles are consistent with an aromatic system. mdpi.com For the more complex analog, 5-Bromo-3-morpholinopyridin-2-amine, X-ray studies reveal a planar pyridine ring with C-C bond lengths in the range of 1.38–1.40 Å and C-N bond lengths of approximately 1.34 Å. The C5-Br bond length is reported as 1.89 Å.
| Selected Crystallographic Data for 2-Amino-5-bromopyridine | | :--- | :--- | | Parameter | Value | | Space Group | P 1 21/c 1 mdpi.com | | a (Å) | 13.80 mdpi.com | | b (Å) | 5.839 mdpi.com | | c (Å) | 7.687 mdpi.com | | β (°) | 106.04 mdpi.com |
Table based on data from reference mdpi.com
Characterization of Intermolecular Interactions in the Solid State
The solid-state packing of molecules is governed by a network of intermolecular interactions, such as hydrogen bonding and π-π stacking. In the crystal structure of 2-aminopyridinium complexes, N-H···Br hydrogen bonds and non-covalent interactions between the π systems of the pyridine rings are observed. researchgate.net For this compound, the primary amine group is expected to act as a hydrogen bond donor, while the pyridine nitrogen and the phenoxy oxygen can act as acceptors. Furthermore, the aromatic pyridine and phenyl rings could participate in π-π stacking interactions, which would play a significant role in stabilizing the crystal lattice. The analysis of these supramolecular interactions is essential for understanding the material's physical properties, such as solubility and melting point.
Chromatographic and Separation Techniques for Purity Assessment and Reaction Monitoring (e.g., High-Performance Liquid Chromatography - HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical development and manufacturing, offering high resolution and sensitivity for the separation, identification, and quantification of compounds in a mixture. labinsights.nlpreprints.org For an intermediate like this compound, HPLC is indispensable for ensuring the purity of the final product and for monitoring the progress of its synthesis. moravek.combiomedres.us
Purity Assessment:
The purity of this compound is critical for its subsequent use in the synthesis of active pharmaceutical ingredients (APIs), as impurities can affect the safety and efficacy of the final drug product. moravek.com HPLC, particularly in a reverse-phase mode, is adept at separating the target compound from starting materials, by-products, and degradation products. biomedres.us In a typical setup, the sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are then separated based on their differential partitioning between a nonpolar stationary phase (commonly a C18 column) and a polar mobile phase. moravek.com The composition of the mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. tandfonline.com A UV detector is commonly employed for quantification, as aromatic compounds like this compound typically exhibit strong UV absorbance. The area under the peak corresponding to the compound in the resulting chromatogram is proportional to its concentration, allowing for precise purity determination.
While specific HPLC methods for this compound are not extensively detailed in publicly available literature, a method for a structurally related compound, 2-Amino-5-bromo-3-nitropyridine, provides a relevant example of the chromatographic conditions that could be employed. This reverse-phase HPLC method uses a simple mobile phase of acetonitrile, water, and an acid modifier to achieve separation. The conditions for such an analysis are outlined in the table below.
Table 1: Illustrative HPLC Conditions for a Related Pyridine Derivative
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detection | UV-Vis / Mass Spectrometry (MS) |
| Application | Analytical and Preparative Separation |
This data is illustrative for a related compound, 2-Amino-5-bromo-3-nitropyridine, and serves as an example of a potential HPLC method.
Reaction Monitoring:
HPLC is also a powerful tool for real-time or near real-time monitoring of chemical reactions. chromatographyonline.comresearchgate.net By periodically withdrawing small aliquots from the reaction mixture and analyzing them by HPLC, chemists can track the consumption of reactants and the formation of products and intermediates. tandfonline.com This provides valuable kinetic data and helps in determining the optimal reaction time, preventing the formation of excess impurities from side reactions or product degradation. chromatographyonline.comtandfonline.com For the synthesis of this compound, HPLC can be used to monitor the key transformation steps, ensuring the reaction proceeds to completion and maximizing the yield and purity of the desired product. The ability to rapidly quantify multiple components in a single run makes HPLC superior to many other techniques for complex reaction monitoring. acs.org
The progress of a reaction can be visualized by plotting the percentage of reactants, intermediates, and products over time, as illustrated in the hypothetical reaction monitoring data below.
Table 2: Hypothetical HPLC Data for Reaction Monitoring
| Reaction Time (hours) | Starting Material (%) | Intermediate (%) | This compound (%) |
|---|---|---|---|
| 0 | 100 | 0 | 0 |
| 1 | 65 | 30 | 5 |
| 2 | 30 | 55 | 15 |
| 4 | 5 | 45 | 50 |
| 6 | <1 | 15 | 84 |
| 8 | <1 | 2 | 97 |
This table represents hypothetical data to illustrate the application of HPLC in reaction monitoring.
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Greener Synthetic Routes
The future of chemical manufacturing hinges on the development of environmentally benign processes. For 5-Bromo-3-phenoxypyridin-2-amine, future research will likely focus on moving away from traditional, often harsh, synthetic methods towards more sustainable alternatives.
One promising area is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to accelerate reaction times, improve yields, and often reduce the need for hazardous solvents in the synthesis of various pyridine (B92270) derivatives. nih.govacs.orgacs.orgresearchgate.net Exploring one-pot, multicomponent reactions under microwave irradiation could offer a more streamlined and atom-economical route to the this compound scaffold. nih.govacs.orgacs.orgresearchgate.net
Furthermore, the use of greener catalysts and solvent systems is a critical avenue. Research into employing recyclable catalysts, such as solid-supported catalysts like zeolites or magnetic nanoparticles, could significantly enhance the sustainability of the synthesis. numberanalytics.com The exploration of benign solvent systems, including water or ionic liquids, will also be crucial in minimizing the environmental footprint of producing this and related compounds. acs.orgresearchgate.net
Exploration of Unconventional Reaction Conditions and Catalytic Systems
Moving beyond traditional thermal heating, future synthetic strategies for modifying this compound will likely involve unconventional reaction conditions . The fields of photocatalysis and electrocatalysis offer mild and highly selective ways to forge new bonds. numberanalytics.com For instance, visible-light photocatalysis could be employed for the functionalization of the pyridine ring through radical-mediated pathways, offering a high degree of control and functional group tolerance. numberanalytics.comacs.orgnih.gov Similarly, electrocatalysis presents an opportunity to drive reactions using electricity, a clean reagent, potentially for transformations like C-H functionalization or cross-coupling reactions. scitechdaily.com
The development of novel catalytic systems will also be paramount. This includes the design of new transition-metal catalysts with tailored ligands to enhance reactivity and selectivity in cross-coupling reactions involving the bromine atom of this compound. numberanalytics.com Beyond metal-based systems, the use of organocatalysts is an attractive, more sustainable alternative that warrants further investigation for the synthesis and functionalization of this pyridine scaffold. acs.org
Advanced Mechanistic Investigations into Complex Chemical Transformations
A deeper understanding of the "how" and "why" of chemical reactions is fundamental to innovation. For this compound, advanced mechanistic investigations will be key to unlocking new reactivity and optimizing existing transformations. The use of computational tools, particularly Density Functional Theory (DFT) calculations , will be instrumental in elucidating reaction pathways, predicting reactivity, and understanding the electronic properties of intermediates and transition states. rsc.orgmdpi.com
Such studies could provide crucial insights into, for example, the regioselectivity of further substitutions on the pyridine ring or the mechanism of novel catalytic cycles. rsc.orgnih.govresearchgate.net This knowledge will enable chemists to more logically design experiments and predict the outcomes of complex chemical transformations involving this compound, moving from trial-and-error to a more predictive science.
Rational Design of Novel Pyridine-Based Molecular Scaffolds with Tunable Reactivity Profiles
The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov Future research will undoubtedly focus on the rational design of novel molecular scaffolds derived from this compound. This involves leveraging the existing structure as a starting point for creating new molecules with tailored biological activities.
By employing techniques like molecular docking and structure-activity relationship (SAR) studies, researchers can design new derivatives that are optimized for specific biological targets. researchgate.netnih.govrsc.orgnih.govnih.gov The bromine atom serves as a versatile handle for introducing a wide array of chemical moieties through well-established cross-coupling reactions, allowing for the systematic exploration of the chemical space around the core scaffold. The phenoxy group can also be modified to fine-tune the electronic and steric properties of the molecule. The ultimate goal is to create a library of compounds with tunable reactivity and biological profiles, increasing the likelihood of discovering new therapeutic agents. researchgate.netnih.govrsc.org
Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For this compound, these technologies can be applied in several impactful ways.
ML algorithms can be trained on existing chemical reaction data to predict the outcomes of novel reactions , suggesting optimal conditions and potential byproducts. This can significantly accelerate the process of developing new synthetic routes and functionalization strategies. rsc.org In the realm of compound design , generative AI models can propose novel molecular structures based on the this compound scaffold that are predicted to have desirable properties, such as high binding affinity to a particular protein target or favorable pharmacokinetic profiles. researchgate.net This data-driven approach can help to prioritize synthetic efforts and explore a much larger chemical space than would be possible through traditional methods alone.
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-3-phenoxypyridin-2-amine, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2-amino-5-bromopyridine derivatives and phenoxy electrophiles. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing transition states .
- Catalysis : Potassium carbonate or sodium hydride as bases improve nucleophilicity of the amine group .
- Temperature : Reflux conditions (100–150°C) are often required for complete conversion, monitored via TLC or HPLC .
Optimization involves iterative testing of solvent/base combinations, reaction time, and temperature gradients, followed by yield analysis using LC-MS.
Q. How can purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Employ a multi-technique approach:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., phenoxy group integration at δ 6.8–7.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z ~293.0 for C₁₁H₁₀BrN₂O) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.3% .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at −20°C to minimize:
- Hydrolysis : Moisture-sensitive bromine substituents may hydrolyze to hydroxyl derivatives .
- Photodegradation : UV/Vis spectroscopy tracks absorbance changes (λmax ~260 nm) under light exposure .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity and regioselectivity in derivatization reactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromine atom’s electrophilicity directs cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .
Q. What strategies resolve contradictions between spectroscopic data and X-ray crystallography results for this compound?
- Methodological Answer :
- X-ray refinement : Use SHELX programs (SHELXL/SHELXS) to resolve ambiguities in hydrogen bonding or torsional angles .
- Dynamic NMR : Variable-temperature NMR can detect conformational flexibility (e.g., hindered rotation of the phenoxy group) .
Q. How can green chemistry principles be applied to improve the sustainability of synthesizing this compound?
- Methodological Answer :
- Solvent replacement : Substitute DMF with cyclopentyl methyl ether (CPME), which has lower toxicity and higher recyclability .
- Catalyst recycling : Immobilize base catalysts on silica gel to reduce waste .
Q. What mechanistic insights explain unexpected byproducts during bromine substitution reactions?
- Methodological Answer :
- Isotopic labeling : Use ⁸¹Br-labeled reagents to track bromine migration via LC-MS/MS .
- Kinetic studies : Monitor intermediate formation using stopped-flow UV spectroscopy to identify competing pathways (e.g., elimination vs. substitution) .
Biological and Material Science Applications
Q. How can this compound serve as a scaffold for designing kinase inhibitors?
- Methodological Answer :
- Fragment-based drug design : Use the pyridine core as a hinge-binding motif. Introduce sulfonamide or acrylamide groups at the 2-amine position for covalent inhibition .
- Enzymatic assays : Test IC₅₀ values against recombinant kinases (e.g., EGFR, BRAF) using fluorescence polarization .
Q. What crystallographic techniques elucidate intermolecular interactions in cocrystals of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
